Cas no 88-97-1 (2-Carbamoylbenzoic acid)

2-Carbamoylbenzoic acid is a benzoic acid derivative featuring a carbamoyl substituent at the ortho position. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. Its bifunctional structure, combining a carboxylic acid and an amide group, enables diverse reactivity, including cyclization and condensation reactions. The compound exhibits moderate solubility in polar solvents, facilitating its use in aqueous or organic reaction systems. Its stability under standard conditions and well-defined reactivity profile make it a reliable building block for heterocyclic and peptidomimetic synthesis. The product is typically supplied as a high-purity solid, ensuring consistent performance in synthetic applications.
2-Carbamoylbenzoic acid structure
2-Carbamoylbenzoic acid structure
Product Name:2-Carbamoylbenzoic acid
CAS No:88-97-1
MF:C8H7NO3
MW:165.146082162857
MDL:MFCD00025476
CID:81749
PubChem ID:6957
Update Time:2025-06-11

2-Carbamoylbenzoic acid Chemical and Physical Properties

Names and Identifiers

    • 2-Carbamoylbenzoic acid
    • Phthalamic acid, (2-Carboxybenzamide)
    • 2-Carboxybenzamide
    • Phthalamic Acid
    • Phthalamidic Acid
    • 2-(Aminocarbonyl)benzoic acid
    • Phthalamide acid
    • Phthalic acid monoamide
    • Phthalic monoamide
    • o-Carbamoylbenzoic acid
    • 2-(Aminocarbonyl)benzoic acid (ACI)
    • Phthalamic acid (6CI, 7CI, 8CI)
    • NSC 5344
    • UNII-V344H4PF3Y
    • DTXSID0058980
    • HMS561H11
    • 88-97-1
    • D70388
    • DTXCID6048628
    • V344H4PF3Y
    • folpet TP3
    • MFCD00025476
    • Q27122212
    • Benzoic acid, 2-(aminocarbonyl)-
    • CHEBI:50736
    • P0282
    • AKOS002310261
    • DB-057112
    • SB75814
    • EN300-223398
    • phthalicimide
    • SY050056
    • SCHEMBL8771
    • F3048-0212
    • CS-0034611
    • Oprea1_837523
    • Maybridge1_007029
    • EINECS 201-871-1
    • 2-(Aminocarbonyl)-benzoic acid
    • NSC5344
    • NSC 5344; Phthalamide acid; Phthalamidic acid
    • Benzoic acid, o-carbamoyl-
    • NS00014427
    • AI3-26413
    • KLW
    • NSC-5344
    • Phthalamic acid, 97%
    • FS-1558
    • MDL: MFCD00025476
    • Inchi: 1S/C8H7NO3/c9-7(10)5-3-1-2-4-6(5)8(11)12/h1-4H,(H2,9,10)(H,11,12)
    • InChI Key: CYMRPDYINXWJFU-UHFFFAOYSA-N
    • SMILES: O=C(C1C(C(N)=O)=CC=CC=1)O
    • BRN: 1868205

Computed Properties

  • Exact Mass: 165.04300
  • Monoisotopic Mass: 165.043
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 203
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 2
  • XLogP3: 0.1
  • Topological Polar Surface Area: 80.4

Experimental Properties

  • Color/Form: Prismatic crystals.
  • Density: 1.368
  • Melting Point: 140-143 °C (lit.)
  • Boiling Point: 394.2±25.0 °C at 760 mmHg
  • Flash Point: 192.2±23.2 °C
  • Refractive Index: 1.615
  • PSA: 80.39000
  • LogP: 1.18400
  • Solubility: It is heated to 155 ℃ to form Phthaloyl diamine. It is slightly soluble in ethanol and hot water, slightly soluble in ether and benzene, and insoluble in petroleum Britain
  • Vapor Pressure: 0.0±1.0 mmHg at 25°C

2-Carbamoylbenzoic acid Security Information

  • Symbol: GHS07
  • Prompt:warning
  • Signal Word:Warning
  • Hazard Statement: H315-H319-H335
  • Warning Statement: P261-P305+P351+P338
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Hazard Category Code: 36/37/38
  • Safety Instruction: S26-S36
  • Hazardous Material Identification: Xi
  • HazardClass:IRRITANT
  • TSCA:Yes
  • Risk Phrases:R36/37/38
  • Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

2-Carbamoylbenzoic acid Customs Data

  • HS CODE:2924299090
  • Customs Data:

    China Customs Code:

    2924299090

    Overview:

    2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, packing

    Summary:

    2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

2-Carbamoylbenzoic acid Pricemore >>

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2-Carbamoylbenzoic acid Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ,  Trifluoroacetic acid ;  0.5 - 3 h, rt
1.2 Reagents: Triisopropylsilane ;  30 min, rt
Reference
Tritylamine as an ammonia synthetic equivalent: preparation of primary amides
Theodorou, Vassiliki; Karkatsoulis, Aris; Kinigopoulou, Maria; Ragoussis, Valentine; Skobridis, Konstantinos, ARKIVOC (Gainesville, 2009, (11), 277-287

Production Method 2

Reaction Conditions
1.1 Reagents: Ammonium hydroxide Solvents: Water ;  10 min, 70 °C
Reference
Preparation of highly potent and selective non-peptide antagonists of the arginine vasopressin V1A receptor by introduction of a 2-ethyl-1H-1-imidazolyl group
Shimada, Yoshiaki; Akane, Hiroaki; Taniguchi, Nobuaki; Matsuhisa, Akira; Kawano, Noriyuki; et al, Chemical & Pharmaceutical Bulletin, 2005, 53(7), 764-769

Production Method 3

Reaction Conditions
1.1 Reagents: Ammonium hydroxide
Reference
Hypolipidemic activity of phthalimide derivatives. V: Reduced and hydrolytic products of simple cyclic imides
Chapman, James M. Jr.; Wyrick, Steven D.; Voorstad, P. Josee; Maguire, James H.; Cocolas, George H.; et al, Journal of Pharmaceutical Sciences, 1984, 73(10), 1482-4

Production Method 4

Reaction Conditions
1.1 Reagents: Ammonia
Reference
NMR studies on imidines. III. Proton and carbon-13 nuclear magnetic resonance study on the tautomerism and geometrical isomerism of 3-iminoisoindolinone and some alkylated derivatives. Observation of E and Z isomers about a free imino grouping
Spiessens, Luc I.; Anteunis, Marc J. O., Bulletin des Societes Chimiques Belges, 1983, 92(11-12), 965-93

Production Method 5

Reaction Conditions
1.1 Catalysts: Sodium methoxide
Reference
Studies on amines and ammonium compounds. CLIV. Basic cleavage of ammonium salts containing a phthalimido group
Saakyan, T. A.; Gyul'nazaryan, A. Kh.; Babayan, A. T., Armyanskii Khimicheskii Zhurnal, 1982, 35(8), 517-22

Production Method 6

Reaction Conditions
1.1 Reagents: Ammonia
Reference
Preparation of phthalamic acids and their conversion into anthranilic acids
Chapman, Ernest; Stephens, Henry, Journal of the Chemical Society, 1925, 127, 1791-7

Production Method 7

Reaction Conditions
1.1 Solvents: Dichloromethane
Reference
Reactions of hexamethyldisilazanes with derivatives of cyclic and acyclic carboxylic acids
Nishiyama, Kozaburo; Fujii, Masahiro; Sugawara, Tsunetoshi, Nippon Kagaku Kaishi, 1990, (5), 457-62

Production Method 8

Reaction Conditions
1.1 Reagents: Ammonium hydroxide Solvents: Water ;  50 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 3, cooled
Reference
Methyl esters of 2-(N-hydroxycarbamimidoyl)benzoyl-substituted α-amino acids as promising building blocks in peptidomimetic synthesis: A comparative study
Tkachuk, Volodymyr A.; Hordiyenko, Olga V. ; Omelchenko, Irina V.; Medviediev, Volodomir V.; Arrault, Axelle, Monatshefte fuer Chemie, 2018, 149(12), 2293-2309

Production Method 9

Reaction Conditions
1.1 Reagents: Sodium acetate ,  Hydroxyamine hydrochloride Catalysts: 2363740-94-5 Solvents: Water ;  rt; 10 h, 100 °C
Reference
(Ar-tpy)RuII(ACN)3: A Water-Soluble Catalyst for Aldehyde Amidation, Olefin Oxo-Scissoring, and Alkyne Oxygenation
De Joarder, Dripta; Gayen, Subrata; Sarkar, Rajarshi; Bhattacharya, Rajarshi; Roy, Sima; et al, Journal of Organic Chemistry, 2019, 84(13), 8468-8480

Production Method 10

Reaction Conditions
1.1 Catalysts: Dihydropyrimidinase Solvents: Water ;  30 min, pH 7.5, 37 °C
Reference
Simultaneous Determination of Bulky Imides and Their Hydrolyzed Products by D-Hydantoinase with Cyclic-imide-hydrolyzing Activity using HPLC
Niu, L.-X.; Xie, L.-L., Applied Biochemistry and Microbiology, 2022, 58(1), 57-61

Production Method 11

Reaction Conditions
Reference
Thin-layer chromatography of imidan and its degradation products
Kadam, A. N.; Ghatge, B. B., Pesticides, 1984, 18(2), 20-21

Production Method 12

Reaction Conditions
Reference
Hydrolysis studies on imidan
Kadam, A. N.; Ghatge, B. B., Indian Journal of Chemistry, 1982, (5), 460-1

2-Carbamoylbenzoic acid Raw materials

2-Carbamoylbenzoic acid Preparation Products

Additional information on 2-Carbamoylbenzoic acid

Recent Advances in the Research of 2-Carbamoylbenzoic Acid (CAS: 88-97-1)

2-Carbamoylbenzoic acid (CAS: 88-97-1) is a key intermediate in the synthesis of various pharmaceuticals and bioactive compounds. Recent studies have highlighted its significance in drug development, particularly in the design of novel therapeutic agents targeting inflammation, cancer, and neurological disorders. This research brief synthesizes the latest findings on the chemical properties, synthetic pathways, and biomedical applications of 2-Carbamoylbenzoic acid, providing a comprehensive overview for researchers in the chemical, biological, and pharmaceutical fields.

One of the most notable advancements in the study of 2-Carbamoylbenzoic acid is its role as a precursor in the synthesis of nonsteroidal anti-inflammatory drugs (NSAIDs). A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of 2-Carbamoylbenzoic acid exhibit enhanced COX-2 selectivity, reducing gastrointestinal side effects commonly associated with traditional NSAIDs. The research team utilized molecular docking and in vitro assays to validate the compound's mechanism of action, paving the way for the development of safer anti-inflammatory therapies.

In addition to its applications in inflammation, 2-Carbamoylbenzoic acid has shown promise in oncology. A recent preprint from BioRxiv (2024) revealed that modified versions of this compound can inhibit the activity of histone deacetylases (HDACs), a class of enzymes implicated in cancer progression. The study employed high-throughput screening and x-ray crystallography to identify the optimal structural modifications for maximizing HDAC inhibition while minimizing off-target effects. These findings suggest that 2-Carbamoylbenzoic acid derivatives could serve as a new class of epigenetic therapeutics for hematological malignancies.

From a synthetic chemistry perspective, researchers have developed more efficient and sustainable methods for producing 2-Carbamoylbenzoic acid. A 2023 paper in Green Chemistry described a biocatalytic approach using engineered amidases, which achieved a 92% yield under mild reaction conditions. This environmentally friendly synthesis route not only reduces the reliance on hazardous reagents but also aligns with the pharmaceutical industry's growing emphasis on green chemistry principles.

The pharmacological potential of 2-Carbamoylbenzoic acid extends to neurological disorders as well. A collaborative study between academic and industry researchers (published in ACS Chemical Neuroscience, 2024) identified several brain-penetrant derivatives that modulate NMDA receptor activity. These compounds demonstrated neuroprotective effects in animal models of ischemic stroke, with one candidate advancing to preclinical development. The research highlights the versatility of 2-Carbamoylbenzoic acid as a scaffold for central nervous system drug discovery.

Looking ahead, the research community continues to explore novel applications for 2-Carbamoylbenzoic acid. Current investigations include its potential as a building block for PROTACs (proteolysis-targeting chimeras) and as a ligand for metal-organic frameworks in drug delivery systems. The compound's unique chemical properties and proven biological activity ensure its ongoing relevance in pharmaceutical research and development.

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